molecular formula C9H16Cl2N2O B144813 2,4-Diamino-5-methylphenetole hydrochloride CAS No. 113715-25-6

2,4-Diamino-5-methylphenetole hydrochloride

Cat. No.: B144813
CAS No.: 113715-25-6
M. Wt: 239.14 g/mol
InChI Key: YWJGJCGDAUWAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-methylphenetole hydrochloride is a chemical compound primarily used in the cosmetic industry, particularly in hair dyes and colorants. It is known for its excellent color stability and resistance to fading, making it a popular choice for long-lasting hair color products . The compound is also recognized for its ability to impart a brown or black color to hair .

Chemical Reactions Analysis

2,4-Diamino-5-methylphenetole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2,4-Diamino-5-methylphenetole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

2,4-Diamino-5-methylphenetole hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:

These compounds share some similarities in their chemical behavior and applications but differ in their specific interactions and effects.

Properties

IUPAC Name

4-ethoxy-6-methylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-3-12-9-4-6(2)7(10)5-8(9)11;;/h4-5H,3,10-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJGJCGDAUWAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150542
Record name 2,4-Diamino-5-methylphenetole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113715-25-6
Record name 2,4-Diamino-5-methylphenetole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-methylphenetole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINO-5-METHYLPHENETOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8257131I5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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